molecular formula C10H10N2S B1178120 raparin CAS No. 139352-36-6

raparin

Cat. No.: B1178120
CAS No.: 139352-36-6
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Description

Heparin is a glycosaminoglycan (GAG) with potent anticoagulant properties, primarily isolated from animal tissues such as porcine intestinal mucosa or bovine lung . It is a highly heterogeneous mixture of sulfated polysaccharides, with molecular weights ranging from 3–30 kDa . Heparin’s anticoagulant activity is mediated through its interaction with antithrombin III (AT-III), enhancing the inhibition of thrombin and factor Xa . Beyond its classical use in thrombosis prevention, heparin exhibits anti-inflammatory, antiviral, and anticancer properties, making it a multifunctional therapeutic agent .

Properties

CAS No.

139352-36-6

Molecular Formula

C10H10N2S

Synonyms

raparin

Origin of Product

United States

Comparison with Similar Compounds

Low-Molecular-Weight Heparins (LMWHs)

LMWHs, such as enoxaparin, are derived from heparin via chemical or enzymatic depolymerization, resulting in shorter polysaccharide chains (4–6 kDa) . Key differences include:

Property Heparin LMWH (e.g., Enoxaparin)
Molecular Weight 3–30 kDa 4–6 kDa
Anticoagulant Activity Inhibits thrombin & factor Xa Primarily inhibits factor Xa
Half-Life 1–2 hours 4–7 hours
Monitoring Requirement Requires aPTT monitoring No routine monitoring required
Renal Clearance Minimal Significant

LMWHs offer predictable pharmacokinetics and reduced risk of heparin-induced thrombocytopenia (HIT), making them preferable for outpatient use . However, heparin remains critical in settings requiring rapid anticoagulation reversal .

Unfractionated Heparins from Different Sources

Heparins extracted from porcine and bovine tissues exhibit structural variability due to differences in raw material processing and sulfation patterns. For example:

  • Porcine Heparin : Higher sulfation density and anticoagulant potency compared to bovine heparin .
  • Bovine Heparin : Contains more N-acetylated glucosamine residues, which may reduce anticoagulant activity but enhance anti-inflammatory effects .

A study comparing heparins from Brazilian and Chinese manufacturers revealed minor differences in molecular mass (15.8 kDa vs. 17.2 kDa) and N-acetylated α-glucosamine content (9.2% vs. 7.8%), though anticoagulant activities (95–110 IU/mg) remained equivalent . These variations underscore the importance of robust analytical protocols to ensure therapeutic equivalence despite manufacturing differences .

Analytical Challenges in Demonstrating Similarity

Heparin’s structural complexity necessitates multifaceted analytical approaches:

Physicochemical Characterization : NMR, mass spectrometry, and size-exclusion chromatography to assess sulfation patterns and molecular weight distribution .

Biological Assays : Anti-factor Xa and IIa activity measurements to confirm potency .

Impurity Profiling : Detection of contaminants like oversulfated chondroitin sulfate (OSCS), which caused fatal adverse events in 2008 .

Regulatory agencies (e.g., FDA) require generic heparins to demonstrate "sameness" in structure, purity, and biological activity, bypassing clinical bioequivalence trials .

Tables and Data Sources :

  • Table 1: Compiled from .
  • Structural variability Derived from .

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